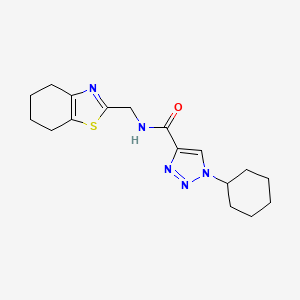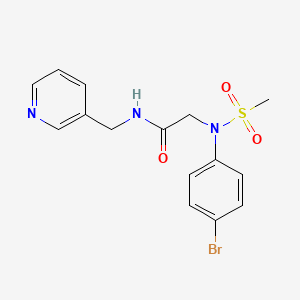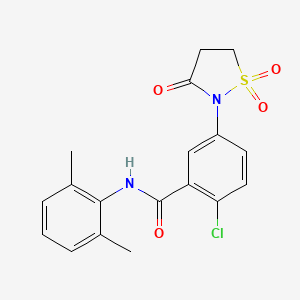![molecular formula C13H13N3OS B5216295 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPE belongs to the class of pyrimidine derivatives and is characterized by its unique chemical structure.
Mécanisme D'action
The exact mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is not fully understood. However, it has been suggested that 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. By inhibiting NF-κB, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone may help to reduce inflammation in the body. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its relatively simple synthesis process. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to work with. However, one limitation of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. One area of interest is the potential use of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone and to identify potential molecular targets for its therapeutic effects. Furthermore, the development of new formulations of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone with improved solubility could help to overcome some of the limitations of using this compound in lab experiments.
Méthodes De Synthèse
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone can be synthesized by reacting 4-chloro-2-phenyl-5-pyrimidinamine with methylthioacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to yield 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. The synthesis of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is a relatively straightforward process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.
Propriétés
IUPAC Name |
1-(4-amino-6-methylsulfanyl-2-phenylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(17)10-11(14)15-12(16-13(10)18-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMCBHQMAOJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)

![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)

![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)